5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile
Overview
Description
5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are often used as scaffolds in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of 5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their death
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. It has been shown to be more active than standard drugs such as miltefosine and amphotericin B deoxycholate . Furthermore, it has shown better inhibition effects against Plasmodium berghei .
Biochemical Analysis
Biochemical Properties
5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives have been shown to exhibit enzyme inhibition properties, particularly against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). These interactions are crucial as they can modulate inflammatory responses and other physiological processes . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and affecting downstream biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression profiles, leading to changes in the production of specific proteins that are vital for cellular functions. Its impact on cellular metabolism includes the modulation of metabolic enzymes, which can affect the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of target enzymes, preventing their normal function . This binding can be competitive or non-competitive, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo hydrolysis and oxidation, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound. Additionally, long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, such as sustained enzyme inhibition or prolonged changes in gene expression.
Preparation Methods
The synthesis of 5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile has several scientific research applications:
Comparison with Similar Compounds
5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile can be compared with other pyrazole derivatives, such as:
3-amino-5-methylpyrazole: This compound is structurally similar but lacks the pyridinyl group, which may affect its pharmacological properties.
4-methyl-1-phenylpyrazole-3-carbonitrile: This derivative has a phenyl group instead of a pyridinyl group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-4-methyl-1-pyridin-3-ylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-7-9(5-11)14-15(10(7)12)8-3-2-4-13-6-8/h2-4,6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEWBOSXVQAOGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C#N)C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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